molecular formula C14H16N2 B1676942 Napamezole CAS No. 91524-14-0

Napamezole

Cat. No.: B1676942
CAS No.: 91524-14-0
M. Wt: 212.29 g/mol
InChI Key: WETRBJOSGIDJHQ-UHFFFAOYSA-N
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Description

Napamezole is a small molecule drug known for its role as an alpha-2 adrenergic receptor antagonist and a selective inhibitor of monoamine re-uptake. It has been studied for its potential therapeutic applications in treating anxiety disorders and major depressive disorder .

Scientific Research Applications

Napamezole has been extensively studied for its applications in various fields:

Safety and Hazards

The safety data sheet for Napamezole suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition . In case of accidental ingestion or contact, immediate medical attention is advised .

Future Directions

The future directions for Napamezole are not explicitly mentioned in the available resources. As it is currently in the discontinued phase , it is unclear if there will be further development or research involving this drug. More specific information would require up-to-date resources or direct communication with the developers or researchers involved.

Preparation Methods

Synthetic Routes and Reaction Conditions: Napamezole can be synthesized through a multi-step process involving the reaction of 2-naphthalenemethanol with imidazole in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants under reflux in an appropriate solvent .

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The process is designed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: Napamezole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Napamezole exerts its effects by antagonizing alpha-2 adrenergic receptors, which leads to an increase in the release of norepinephrine and serotonin. This mechanism is believed to contribute to its anxiolytic and antidepressant effects. The molecular targets include alpha-2 adrenergic receptors and monoamine transporters, which are involved in the re-uptake of neurotransmitters .

Comparison with Similar Compounds

Napamezole is unique in its dual action as an alpha-2 adrenergic receptor antagonist and a monoamine re-uptake inhibitor. Similar compounds include:

This compound’s combination of receptor antagonism and re-uptake inhibition distinguishes it from these similar compounds, making it a valuable tool in both research and potential therapeutic applications .

Properties

IUPAC Name

2-(3,4-dihydronaphthalen-2-ylmethyl)-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-2-4-13-9-11(5-6-12(13)3-1)10-14-15-7-8-16-14/h1-4,9H,5-8,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETRBJOSGIDJHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC=CC=C21)CC3=NCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30869081
Record name 2-[(3,4-Dihydronaphthalen-2-yl)methyl]-4,5-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30869081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91524-14-0
Record name Napamezole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091524140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NAPAMEZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GK4C2D295B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Napamezole and how does it differ from classical antidepressants?

A: this compound acts as both an α2-adrenergic receptor antagonist and a monoamine re-uptake inhibitor [, , ]. This dual action distinguishes it from classical antidepressants, which typically target either monoamine metabolism (e.g., MAO inhibitors) or monoamine reuptake (e.g., tricyclic antidepressants) []. By blocking α2-adrenergic receptors, this compound may counteract the inhibitory effects of noradrenaline at presynaptic auto- and heteroreceptors, potentially leading to faster onset of antidepressant effects compared to traditional therapies [].

Q2: How does the structure of this compound contribute to its α2-adrenergic receptor antagonist activity and monoamine reuptake inhibition?

A: While the provided papers don't delve into the specific binding interactions, they do highlight structure-activity relationships. Studies on derivatives and analogs of this compound suggest that the 4,5-dihydro-1H-imidazole moiety and the 3,4-dihydro-2-naphthalenyl)methyl substituent are crucial for its pharmacological profile [, ]. Modifications to these structural elements can significantly impact α2-adrenergic receptor binding affinity and monoamine reuptake inhibition potency and selectivity [].

Q3: What in vivo evidence supports the α2-adrenergic receptor antagonist activity of this compound?

A3: Several in vivo studies confirm the α2-adrenergic receptor antagonist activity of this compound:

  • Antagonism of Clonidine-Induced Antinociception: this compound effectively reversed the analgesic effects of clonidine in mice, indicating α2-adrenergic receptor blockade [].
  • Enhanced Norepinephrine Turnover: this compound administration led to increased norepinephrine turnover in rat brains, a hallmark of α2-adrenergic receptor antagonism [].
  • Modulation of Locus Coeruleus Neuronal Firing: this compound increased the firing rate of locus coeruleus neurons and reversed the suppression induced by clonidine, further demonstrating its α2-adrenergic receptor blocking properties [].

Q4: What are the potential advantages of developing antidepressants with a dual mechanism like this compound?

A4: Combining α2-adrenergic receptor antagonism with monoamine reuptake inhibition in a single molecule like this compound holds several potential advantages for antidepressant therapy:

  • Enhanced Efficacy: The dual mechanism could potentially lead to a more pronounced increase in synaptic monoamine levels compared to agents targeting a single mechanism [].
  • Faster Onset of Action: By blocking presynaptic α2-adrenergic receptors, this compound might accelerate the therapeutic effect, leading to a shorter time lag for patients to experience symptom relief [].
  • Improved Treatment Response: The combined approach might benefit patients who show a suboptimal response to traditional antidepressant monotherapies [].

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